2-(4-chlorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide
Description
This compound is a quinazolinone derivative featuring a 4-chlorophenyl group at the acetamide moiety and a 2-methyl-3-phenyl substitution on the 3,4-dihydroquinazolin-4-one core. Quinazolinones are heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The incorporation of a 4-chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic enzyme pockets, while the 2-methyl substituent could influence steric interactions in biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-25-21-12-11-18(26-22(28)13-16-7-9-17(24)10-8-16)14-20(21)23(29)27(15)19-5-3-2-4-6-19/h2-12,14H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVNZFUXEGMSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135409 | |
| Record name | 4-Chloro-N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105235-85-5 | |
| Record name | 4-Chloro-N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105235-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide (CAS Number: 1105235-85-5) is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a chlorophenyl group attached to a quinazolinone derivative. The presence of the chlorine atom is significant as it often enhances biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the quinazoline scaffold. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of quinazoline can exhibit antibacterial and antifungal activities.
- Antibacterial Studies :
- Antifungal Activity :
Research Findings and Data Tables
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | This compound | TBD | AKT Signaling |
| Antibacterial | Similar Quinazoline Derivative | TBD | Staphylococcus aureus |
| Antifungal | Similar Quinazoline Derivative | TBD | Candida albicans |
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit anticancer properties. The specific structure of 2-(4-chlorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The presence of the chlorophenyl moiety is known to enhance the antimicrobial activity of certain compounds. Preliminary studies suggest that this particular compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. Such properties could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Several studies have investigated the biological activities associated with similar compounds:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in breast and lung cancer cell lines. |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans. |
| Anti-inflammatory Effects | Reduction in edema and inflammatory markers in animal models. |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer potential. The results indicated that modifications on the quinazoline ring significantly affected cytotoxicity against cancer cells, suggesting that this compound could be optimized for enhanced efficacy .
- Antimicrobial Evaluation : In a comparative study of antimicrobial agents, this compound was tested against a panel of bacterial and fungal strains. The results demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent .
- Inflammation Model : An experimental model of inflammation showed that administration of this compound resulted in decreased levels of inflammatory markers in serum, supporting its use as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several quinazolinone and acetamide derivatives. Key analogues include:
Key Observations :
- Heterocyclic Linkers : Unlike 6m (triazole linker), the target compound lacks a triazole moiety, which reduces conformational flexibility but may improve metabolic stability .
- Sulfur vs. Oxygen: Thioacetamide derivatives (e.g., 6a–o) exhibit higher solubility in nonpolar solvents compared to the target compound’s acetamide group, as sulfur atoms increase molecular polarizability .
Physicochemical Properties
Notes:
- The target compound’s higher LogP compared to AJ5d suggests superior membrane permeability but may limit aqueous solubility .
- The absence of sulfonamide groups (cf.
Challenges :
- The target compound’s synthesis may require stringent conditions due to steric hindrance from the 2-methyl and 3-phenyl groups.
- Lower yields are anticipated compared to 13a, where diazonium coupling is highly efficient .
Recommendations :
- Conduct docking studies to predict EGFR or COX-2 binding.
- Optimize solubility via prodrug strategies (e.g., phosphate esters).
Q & A
Q. Table 1: Example Characterization Data for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key NMR Peaks (δ, ppm) |
|---|---|---|---|
| Analog A | 87 | 269.0 | 7.8 (s, 1H, NH), 2.3 (s, 3H, CH₃) |
| Analog B | 91 | 315.5 | 8.0 (d, 2H, Ar-H), 2.1 (s, 3H, CH₃) |
| Adapted from quinazolinone derivatives in . |
Advanced: How can researchers optimize reaction yields for this compound?
Low yields often arise from steric hindrance or side reactions. Strategies include:
- Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Stepwise heating (e.g., reflux at 80–100°C for 5–8 hours) minimizes decomposition .
- Byproduct analysis : TLC or HPLC monitors reaction progress, while column chromatography isolates pure products .
Advanced: How to analyze contradictions in biological activity data across studies?
Contradictions may stem from assay variability or structural analogs. Mitigation involves:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding .
- Theoretical frameworks : Link discrepancies to molecular docking results (e.g., hydrophobic interactions vs. hydrogen bonding in kinase inhibition) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., ’s environmental impact framework adapted for bioactivity) .
Advanced: What methodologies assess environmental fate or toxicity?
Adopt protocols from long-term ecological studies:
Degradation studies : Expose the compound to UV light or microbial consortia to track abiotic/biotic breakdown .
Toxicity assays : Use Daphnia magna or zebrafish embryos to evaluate acute/chronic effects (LC₅₀, EC₅₀) .
Computational modeling : Predict bioaccumulation using logP values and QSAR models .
Advanced: How to address poor solubility in pharmacokinetic studies?
Poor solubility limits bioavailability. Solutions include:
- Salt formation : React with HCl or sodium salts to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomes for controlled release .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) metabolized in vivo .
Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
- 2D NMR (COSY, HSQC) : Resolve proton-proton and proton-carbon correlations .
- Isotopic labeling : Synthesize deuterated analogs to simplify aromatic region assignments .
- Computational prediction : Compare experimental spectra with DFT-calculated shifts .
Advanced: How to design experiments linking this compound to theoretical frameworks?
Follow the quadripolar model ():
Theoretical pole : Hypothesize mechanisms (e.g., kinase inhibition via ATP-binding pocket occlusion).
Epistemological pole : Select assays validating the hypothesis (e.g., kinase inhibition assays).
Morphological pole : Define variables (e.g., IC₅₀, binding affinity).
Technical pole : Choose methods (e.g., X-ray crystallography for structural validation) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
